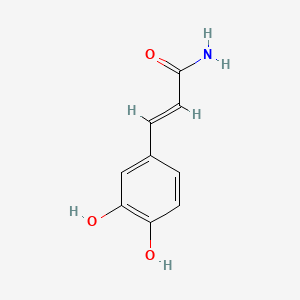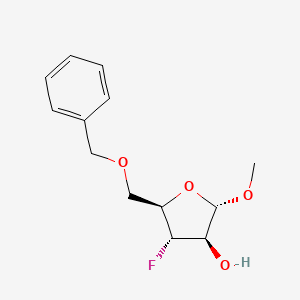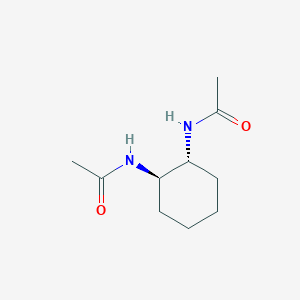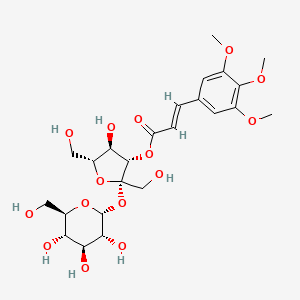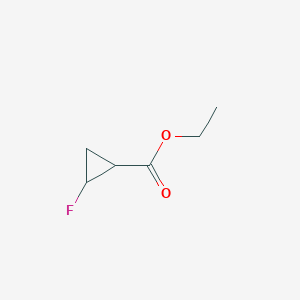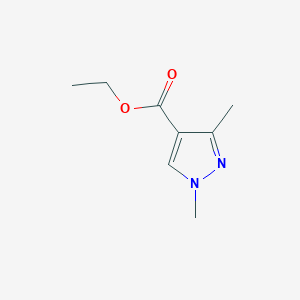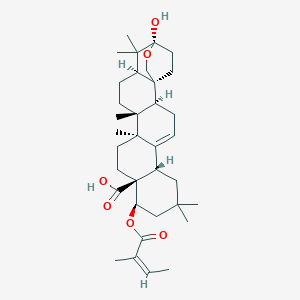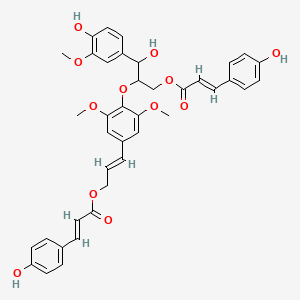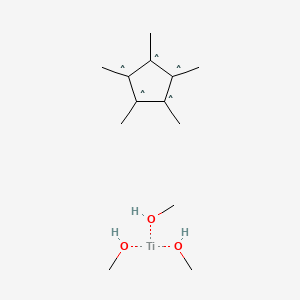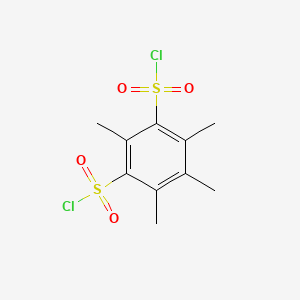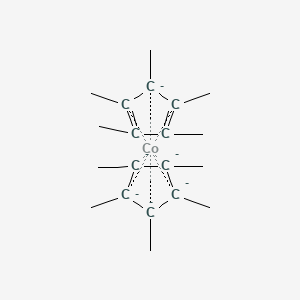
Cobaltocene,decamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cobaltocene,decamethyl- can be synthesized through the reaction of cobalt(II) chloride with pentamethylcyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for bis(pentamethylcyclopentadienyl)cobalt are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with adjustments for scale and efficiency. The use of cobalt(II) chloride and pentamethylcyclopentadienyl sodium remains central to the process .
化学反応の分析
Types of Reactions
Cobaltocene,decamethyl- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form bis(pentamethylcyclopentadienyl)cobalt(III) compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)cobalt include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include bis(pentamethylcyclopentadienyl)cobalt(III) compounds and reduced graphene oxide .
科学的研究の応用
Cobaltocene,decamethyl- has a wide range of scientific research applications:
Biology: Its electron-donating properties make it useful in various biochemical studies.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential medical applications.
作用機序
The mechanism by which bis(pentamethylcyclopentadienyl)cobalt exerts its effects is primarily through its electron-donating properties. It improves charge injection and transport in electronic devices by lowering the energy barrier for electron transfer . The molecular targets and pathways involved include interactions with semiconductor materials and the formation of stable charge-transfer complexes .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)cobalt (cobaltocene): Similar in structure but lacks the methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)iron (decamethylferrocene): Similar in structure but contains iron instead of cobalt.
Bis(pentamethylcyclopentadienyl)nickel: Another similar compound with nickel as the central metal.
Uniqueness
Cobaltocene,decamethyl- is unique due to its low solid-state ionization energy, making it a more efficient electron donor compared to its analogs . This property enhances its performance in electronic applications, particularly in improving charge injection and transport .
特性
分子式 |
C20H30Co-6 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
cobalt;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
InChIキー |
CFRWJIYCJRVUSG-UHFFFAOYSA-N |
正規SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


